molecular formula C9H12ClN B2354339 2-Chloro-4-isopropyl-6-methylpyridine CAS No. 1427502-12-2

2-Chloro-4-isopropyl-6-methylpyridine

Cat. No.: B2354339
CAS No.: 1427502-12-2
M. Wt: 169.65
InChI Key: AWIUNHGSPIGOHC-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H12ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-isopropyl-6-methylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Another synthetic route involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a boronic acid derivative of 4-isopropyl-6-methylpyridine and a suitable chlorinating agent. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino, thio, and alkoxy derivatives of this compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

2-Chloro-4-isopropyl-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

2-Chloro-4-isopropyl-6-methylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-methyl-4-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIUNHGSPIGOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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